molecular formula C19H18F3N3OS B2924673 thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203316-82-8

thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2924673
CAS RN: 1203316-82-8
M. Wt: 393.43
InChI Key: ZDLVOIRVIHHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups including a thiophene ring, a benzimidazole ring, a trifluoromethyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiophene and benzimidazole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could influence its solubility and distribution in biological systems .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound can serve as a catalyst or intermediate in the synthesis of various organic molecules. Its structure suggests that it could be involved in catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .

Pharmaceutical Research

Due to the presence of a benzodiazole moiety, F5729-0679 may have applications in the development of new pharmaceuticals. Benzodiazoles are known for their therapeutic potential , including antimicrobial properties .

Chemical Labeling and Detection

The related structural analogs of this compound have been used as fluorescent labeling reagents . It could potentially be applied in the sensitive determination of biomolecules, such as fatty acids, in various biological samples by high-performance liquid chromatography with fluorescence detection .

Biological Activity Studies

Compounds with thiophene and benzodiazole structures have been studied for their diverse biological activities. This includes potential antimicrobial , antifungal , and antitumor properties, which could make F5729-0679 a candidate for further biological activity screening .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

thiophen-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)18-23-14-4-1-2-5-15(14)25(18)12-13-7-9-24(10-8-13)17(26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLVOIRVIHHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

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